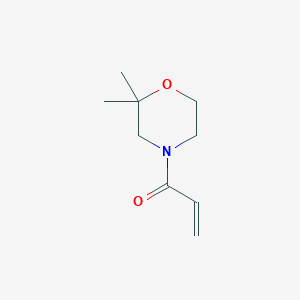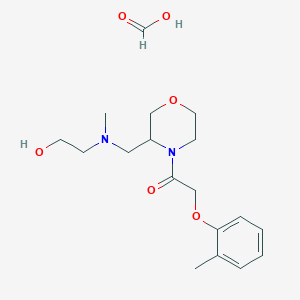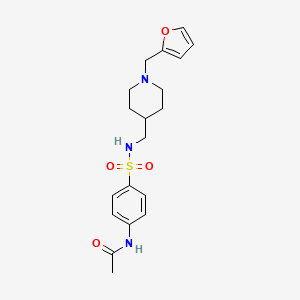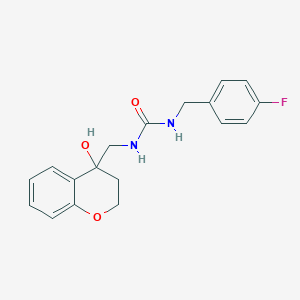![molecular formula C12H11Cl3 B2884472 1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287272-10-8](/img/structure/B2884472.png)
1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane, commonly known as CP-47,497, is a potent synthetic cannabinoid. It was first synthesized in the early 1990s by Pfizer as a potential analgesic drug. However, due to its high potency and potential for abuse, it was never developed for medical use. CP-47,497 acts on the same receptors in the brain as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana.
作用机制
CP-47,497 acts on the same receptors in the brain as 1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane, the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological and psychological effects. CP-47,497 is a full agonist of the CB1 receptor, meaning that it has a high affinity for the receptor and produces a maximal response. This is in contrast to this compound, which is only a partial agonist of the CB1 receptor.
Biochemical and Physiological Effects
CP-47,497 produces a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters in the brain, leading to changes in mood, appetite, and pain perception. CP-47,497 has been shown to have a higher potency than this compound, meaning that it produces stronger effects at lower doses.
实验室实验的优点和局限性
CP-47,497 has several advantages for use in lab experiments. It is a highly potent synthetic cannabinoid, which allows researchers to study the effects of cannabinoids at lower doses. It also has a longer half-life than 1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane, meaning that its effects can be studied over a longer period of time. However, CP-47,497 has several limitations as well. Its high potency and potential for abuse make it difficult to handle safely. It is also not suitable for use in animal studies due to its high toxicity.
未来方向
There are several future directions for research involving CP-47,497. One area of interest is the development of new drugs that target the CB1 and CB2 receptors. CP-47,497 has been used as a starting point for the development of new synthetic cannabinoids with improved pharmacological properties. Another area of interest is the study of the long-term effects of synthetic cannabinoid use on the brain and behavior. CP-47,497 has been used as a tool to study the neurobiological changes that occur with chronic synthetic cannabinoid use. Finally, there is interest in understanding the role of the endocannabinoid system in various diseases and disorders. CP-47,497 has been used to study the effects of synthetic cannabinoids on the immune system, inflammation, and pain perception.
合成方法
The synthesis of CP-47,497 involves several steps, starting with the reaction of 2,6-dichlorobenzyl chloride with cyclopentadiene to form a bicyclic intermediate. This intermediate is then reacted with chloromethyl methyl ether to form the final product, CP-47,497. The synthesis of CP-47,497 is a complex process that requires expertise in organic chemistry.
科学研究应用
CP-47,497 has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been used as a tool to understand the mechanisms of action of cannabinoids and to develop new drugs that target the same receptors. CP-47,497 has also been used to study the long-term effects of synthetic cannabinoid use on the brain and behavior.
属性
IUPAC Name |
1-(chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3/c13-7-11-4-12(5-11,6-11)10-8(14)2-1-3-9(10)15/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKHFKQCQCODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC=C3Cl)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)
![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)


![2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2884399.png)

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2884403.png)



![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2884411.png)

